Lumiracoxib-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumiracoxib-d6: is a deuterated form of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) designed to reduce inflammation and pain by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Nitration and Reduction: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 5-methyl-2-nitrobenzoic acid to form the intermediate.
Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Lumiracoxib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) facilitate halogen substitution reactions.
Major Products:
Hydroxylated Metabolites: Formed through oxidation reactions.
Amines: Produced via reduction of nitro groups.
Substituted Derivatives: Result from halogen substitution reactions.
科学研究应用
Chemistry: Lumiracoxib-d6 is used in studies to understand the chemical stability and reactivity of deuterated compounds. It helps in elucidating reaction mechanisms and pathways.
Biology: In biological research, this compound is employed to investigate the metabolic fate of lumiracoxib in vivo. It aids in identifying metabolic intermediates and end products.
Medicine: The compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of lumiracoxib. It helps in optimizing dosing regimens and understanding drug interactions.
Industry: this compound is utilized in the development of analytical methods for drug testing and quality control. It serves as an internal standard in mass spectrometry and other analytical techniques .
作用机制
Lumiracoxib-d6 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular target of this compound is the COX-2 enzyme, and the pathway involved is the arachidonic acid cascade .
相似化合物的比较
Celecoxib: Another selective COX-2 inhibitor with a different chemical structure.
Etoricoxib: A COX-2 inhibitor with a longer half-life compared to lumiracoxib.
Valdecoxib: A COX-2 inhibitor with similar pharmacological properties but different safety profile.
Uniqueness: Lumiracoxib-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its selective inhibition of COX-2 with minimal effect on COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
属性
分子式 |
C15H13ClFNO2 |
---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D |
InChI 键 |
KHPKQFYUPIUARC-UASVBIJOSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H] |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。